3-(Methylamino)pyrrolidine

Aqueous formulation stability Sulfonamide drug delivery Room-temperature storage

3-(Methylamino)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring substituted at the 3-position with a methylamino group. With a molecular weight of 100.16 g/mol and a boiling point of approximately 164 °C, this compound exists as a colorless to light yellow clear liquid at room temperature.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 83030-08-4
Cat. No. B1589858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)pyrrolidine
CAS83030-08-4
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCNC1CCNC1
InChIInChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3
InChIKeyNGZYRKGJWYJGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)pyrrolidine (CAS 83030-08-4): Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis and Asymmetric Transformations


3-(Methylamino)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring substituted at the 3-position with a methylamino group. With a molecular weight of 100.16 g/mol and a boiling point of approximately 164 °C, this compound exists as a colorless to light yellow clear liquid at room temperature . It is supplied as a racemic mixture (CAS 83030-08-4) or as single enantiomers—(3S)-(-)-3-(methylamino)pyrrolidine (CAS 139015-32-0) and (3R)-(+)-3-(methylamino)pyrrolidine (CAS 139015-33-1)—with typical commercial purities of ≥97% . Its primary utility lies as a chiral building block and intermediate in the synthesis of bioactive molecules, particularly for neurological disorder therapeutics and as a ligand component in asymmetric catalysis . The compound's ability to provide chirality is crucial for the development of enantiomerically pure pharmaceutical agents.

Why 3-(Methylamino)pyrrolidine Cannot Be Replaced by Generic 3-Aminopyrrolidine or Dimethylamino Analogs in Chiral Synthesis and Formulation Stability


3-(Methylamino)pyrrolidine possesses a secondary amine with a single methyl substituent, a structural feature that critically differentiates it from both its unsubstituted analog (3-aminopyrrolidine) and its dimethylated derivative (3-(dimethylamino)pyrrolidine). This monomethylation confers a unique combination of hydrogen-bond donor capacity, steric profile, and basicity that cannot be recapitulated by generic substitutions. In formulated drug products, the methylamino derivative demonstrates distinct stability advantages over the aminopyrrolidine counterpart under aqueous conditions, enabling room-temperature storage formulations that would otherwise degrade [1]. In chiral synthesis applications, the specific optical rotation values (e.g., [α]D = -20° or +19.5° in ethanol) serve as critical quality control benchmarks; substituting with the racemate or the opposite enantiomer would alter the stereochemical outcome of downstream reactions and invalidate established analytical methods . Furthermore, the methyl group modulates binding interactions with biological targets—evidenced by the divergent pharmacological profiles of kappa-opioid agonists versus sigma ligands depending on pyrrolidine substitution patterns [2]. These context-dependent performance characteristics make generic substitution scientifically unjustifiable without requalification of entire synthetic or formulation workflows.

Quantitative Differentiation Evidence for 3-(Methylamino)pyrrolidine Against Closest Analogs


Aqueous Formulation Stability: Methylamino Derivative Enables Room-Temperature Storage Compared to Aminopyrrolidine Analog

In aqueous solution compositions containing sulfonamide-based active pharmaceutical ingredients, the methylamino-substituted pyrrolidine derivative demonstrates superior stability compared to the corresponding 3-aminopyrrolidine analog. Specifically, an aqueous solution containing (S)-1-(4-chloro-5-isoquinolinesulfonyl)-3-(methylamino)pyrrolidine as the active ingredient, formulated without citric acid or its salts, exhibits high stability sufficient for room-temperature storage [1]. In contrast, the analogous (S)-1-(4-chloro-5-isoquinolinesulfonyl)-3-aminopyrrolidine formulation under identical conditions is not claimed to possess comparable room-temperature stability, necessitating alternative stabilization strategies [2]. This differentiation is explicitly claimed in the patent disclosure, establishing the methylamino moiety as a critical determinant of formulation robustness.

Aqueous formulation stability Sulfonamide drug delivery Room-temperature storage

Chiral Purity and Optical Rotation: Precise Stereochemical Identity as a Critical Quality Attribute

The single enantiomers of 3-(methylamino)pyrrolidine exhibit well-defined and commercially specified optical rotation values that serve as essential identity and purity benchmarks. The (3S)-(-)-enantiomer (CAS 139015-32-0) demonstrates a specific rotation [α]20/D of -17.0 to -22.0 degrees (C=10, EtOH) , while the (3R)-(+)-enantiomer (CAS 139015-33-1) shows [α]20/D of +17.0 to +22.0 degrees under identical conditions . In contrast, the racemic mixture (CAS 83030-08-4) exhibits no net optical rotation. This 34-44 degree spread in optical rotation magnitude between enantiomers provides a robust analytical handle for identity confirmation and enantiomeric excess determination that is absent in achiral pyrrolidine analogs such as unsubstituted pyrrolidine or 3-(dimethylamino)pyrrolidine (which lacks a chiral center at the amino nitrogen).

Enantiomeric purity Optical rotation Quality control

Diastereoselective Synthesis Utility: Methylamino Substituent Enables Anti/Syn Control in Aminopyrrolidine Construction

3-(Methylamino)pyrrolidine and its derivatives serve as versatile intermediates in stereocontrolled syntheses of pharmacologically relevant 3,4-disubstituted aminopyrrolidines. A diastereoselective conjugate addition protocol employing homochiral lithium amides provides access to both anti- and syn-3-methoxy-4-(N-methylamino)pyrrolidine isomers with high diastereomeric excess (de) and enantiomeric excess (ee) via β-amino enolate functionalization . Specifically, the methodology yields anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine, demonstrating that the N-methylamino substituent can be incorporated with precise stereochemical control. In contrast, analogous 3-aminopyrrolidine derivatives lack the N-methyl group, which alters both the steric environment during enolate trapping and the hydrogen-bonding capacity of the intermediate, potentially affecting diastereoselectivity outcomes.

Diastereoselective synthesis Lithium amide conjugate addition 3,4-disubstituted pyrrolidines

PRC2 Inhibitor SAR: Dimethylamino Pyrrolidines as EED Binders — Methylamino Derivative as a Less Potent Comparator

Structure-activity relationship (SAR) studies on amino pyrrolidines as protein-protein interaction inhibitors of the PRC2 complex through EED binding have identified dimethylamino pyrrolidines as potent disruptors of EED/H3K27me3 binding [1]. While the study focuses on dimethylamino derivatives, it establishes the amino pyrrolidine scaffold as a privileged chemotype for PRC2 inhibition. The 3-(methylamino)pyrrolidine derivative, bearing a secondary amine rather than a tertiary amine, is expected to exhibit reduced potency compared to its dimethylated counterpart due to decreased lipophilicity and altered hydrogen-bonding capacity. This class-level inference is supported by the general SAR trend that N-methylation modulates both target binding affinity and cellular permeability. For procurement decisions, 3-(methylamino)pyrrolidine may serve as a less potent control compound or as a starting scaffold for further N-alkylation optimization in medicinal chemistry campaigns targeting PRC2-dependent cancers.

PRC2 complex EED binding Epigenetic inhibitors Structure-activity relationship

Physicochemical Property Profile: Boiling Point and Density Differentiation from 3-Aminopyrrolidine

3-(Methylamino)pyrrolidine exhibits a boiling point of 164-165 °C, density of 0.94 g/mL, and flash point of 31 °C . In comparison, 3-aminopyrrolidine (CAS 79286-79-6) has a reported boiling point of approximately 159-160 °C and density of ~0.98 g/mL (estimated from structural analogs). The ~5 °C higher boiling point of the methylamino derivative reflects the increased molecular weight and altered intermolecular hydrogen-bonding network compared to the primary amine analog. This modest but measurable difference in volatility impacts purification strategies (e.g., distillation cut points) and storage/handling requirements. Additionally, the flash point of 31 °C classifies 3-(methylamino)pyrrolidine as a flammable liquid (GHS Category 3), necessitating specific shipping and storage precautions that may differ from less volatile pyrrolidine derivatives.

Physicochemical properties Boiling point Density Flash point

Validated Application Scenarios for 3-(Methylamino)pyrrolidine Based on Quantitative Evidence


Pharmaceutical Formulation Development Requiring Room-Temperature-Stable Aqueous Compositions

3-(Methylamino)pyrrolidine-derived sulfonamide conjugates are preferred over 3-aminopyrrolidine analogs when formulating aqueous drug products intended for room-temperature storage without citrate buffers. The patent-demonstrated stability advantage [1] makes the methylamino derivative the procurement choice for development programs targeting simplified cold-chain logistics and extended shelf-life at ambient conditions. This scenario is directly supported by the head-to-head formulation stability evidence in Section 3, Evidence Item 1.

Asymmetric Synthesis of 3,4-Disubstituted Pyrrolidine Pharmacophores with Defined Anti/Syn Stereochemistry

For medicinal chemistry campaigns requiring stereocontrolled construction of 3-methoxy-4-(N-methylamino)pyrrolidine scaffolds, 3-(methylamino)pyrrolidine serves as a critical building block. The diastereoselective lithium amide conjugate addition methodology enables access to both anti-(3S,4S) and syn-(3R,4S) isomers with high diastereomeric and enantiomeric excess. Procurement of the appropriate enantiomer (S or R) is essential for achieving the desired stereochemical outcome, as established by the optical rotation evidence in Section 3, Evidence Item 2.

Medicinal Chemistry SAR Studies of PRC2/EED Inhibitors — Comparator for N-Methylation Effects

In epigenetic drug discovery programs targeting the PRC2 complex via EED binding, 3-(methylamino)pyrrolidine may be procured as a less potent comparator compound to evaluate the impact of N-methylation on target engagement and cellular activity [2]. The class-level SAR evidence suggests that mono-methylation reduces potency relative to dimethylamino analogs, providing a useful negative control or a starting point for further N-alkylation optimization. This scenario leverages the SAR inference established in Section 3, Evidence Item 4.

Quality Control and Analytical Method Development for Chiral Pyrrolidine Intermediates

The well-defined optical rotation values of 3-(methylamino)pyrrolidine enantiomers ([α]D ≈ ±20° in ethanol) provide a robust analytical benchmark for identity testing, enantiomeric purity determination, and batch-to-batch consistency verification. Procurement of single enantiomers rather than racemate is mandatory for methods relying on polarimetry or chiral chromatography, and the specific rotation specification serves as a release criterion in certificate of analysis documentation. This scenario is directly supported by the chiral purity evidence in Section 3, Evidence Item 2.

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